Betulin caffeate
Overview
Description
Betulin caffeate is a triterpene caffeate compound derived from betulin, a naturally occurring pentacyclic triterpene found in the outer bark of birch trees (Betula species). This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betulin caffeate can be synthesized through the esterification of betulin with caffeic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound involves the extraction of betulin from birch bark, followed by its chemical modification. The extraction process includes grinding the bark, followed by solvent extraction using ethanol or methanol. The extracted betulin is then subjected to esterification with caffeic acid under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Betulin caffeate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betulinic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions
Major Products:
Oxidation: Betulinic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Betulin caffeate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as an anti-HIV agent and its role in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of betulin caffeate involves multiple molecular targets and pathways:
Anti-Cancer: Induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the activation of caspases and the regulation of Bcl-2 family proteins.
Anti-Inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anti-HIV: Inhibits HIV replication by targeting viral enzymes and interfering with viral entry into host cells
Comparison with Similar Compounds
Betulin caffeate is compared with other similar compounds such as betulin, betulinic acid, and lupeol:
Betulin: A precursor to this compound, known for its anti-inflammatory and anti-cancer properties.
Betulinic Acid: An oxidation product of betulin, with potent anti-cancer and anti-HIV activities.
Lupeol: A triterpene with anti-inflammatory and anti-cancer properties, similar to this compound but with different molecular targets and pathways .
This compound stands out due to its unique combination of caffeic acid and betulin, which enhances its biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/b13-9+/t26-,27+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQSZICWRNPAMF-IUGYEWCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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